2-Acetoxy-4'-propoxybenzophenone

Descripción general

Descripción

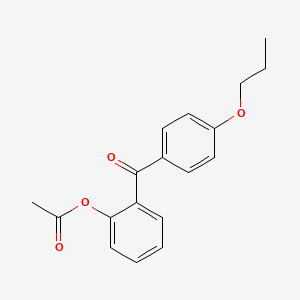

2-Acetoxy-4’-propoxybenzophenone is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.34 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of an acetoxy group at the second position and a propoxy group at the fourth position of the benzophenone structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4’-propoxybenzophenone typically involves the acetylation of 4’-propoxybenzophenone. One common method includes the reaction of 4’-propoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of 2-Acetoxy-4’-propoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Acetoxy-4’-propoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The acetoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that 2-Acetoxy-4'-propoxybenzophenone exhibits significant anticancer properties. Studies have shown that compounds within the benzophenone class can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and mitochondrial dysfunction. The compound's structure allows it to interact with biological targets, potentially leading to therapeutic applications in oncology .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways in cancer cells. This property makes it a candidate for further investigation as an anticancer agent .

Material Science

Polymer Development

In material science, this compound is utilized as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate free radical polymerization makes it valuable for creating coatings, adhesives, and other polymer-based materials .

Nanotechnology Applications

The compound has also been explored for its role in phenolic-enabled nanotechnology (PEN). This approach leverages the unique properties of phenolic compounds to engineer nanoparticles for biomedical applications, including drug delivery systems and biosensors. The versatility of this compound allows for the development of multifunctional nanomaterials that can be tailored for specific therapeutic purposes .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that derivatives of benzophenones, including this compound, showed potent cytotoxic effects against various cancer cell lines. The research highlighted how modifications in the chemical structure influenced biological activity, emphasizing the importance of structure-activity relationships in drug design .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5.0 | MDA-MB-231 |

| Benzophenone-3 | 20.0 | MDA-MB-231 |

| Benzophenone-4 | 30.0 | MDA-MB-231 |

Case Study 2: Nanoparticle Synthesis

In another study focusing on nanoparticle synthesis using phenolic compounds, researchers utilized this compound to create nanoparticles with enhanced stability and biocompatibility. These nanoparticles demonstrated effective drug delivery capabilities, highlighting the compound's potential in therapeutic applications .

Mecanismo De Acción

The mechanism of action of 2-Acetoxy-4’-propoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cell damage and apoptosis. This property is particularly useful in photodynamic therapy for cancer treatment.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Acetoxy-4’-methoxybenzophenone

- 2-Acetoxy-4’-ethoxybenzophenone

- 2-Acetoxy-4’-butoxybenzophenone

Uniqueness

2-Acetoxy-4’-propoxybenzophenone is unique due to its specific propoxy group, which imparts distinct physicochemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

2-Acetoxy-4'-propoxybenzophenone (CAS Number: 890098-54-1) is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.34 g/mol. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic applications and interactions with biomolecules. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Molecular Structure:

- IUPAC Name: [2-(4-propoxybenzoyl)phenyl] acetate

- InChI Key: RTKQURPJYJBGKY-UHFFFAOYSA-N

Synthesis:

The synthesis typically involves the acetylation of 4'-propoxybenzophenone using acetic anhydride in the presence of a catalyst like pyridine under reflux conditions. This method ensures high yield and purity, crucial for subsequent biological studies.

This compound exhibits its biological activities primarily through:

- Photosensitization: It can generate reactive oxygen species (ROS) upon light exposure, leading to cell damage and apoptosis, making it a candidate for photodynamic therapy in cancer treatment.

- Enzyme Interaction: The compound may interact with various enzymes and receptors, influencing their activity. For instance, its acetoxy groups can modulate transacetylase activity, affecting metabolic pathways .

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties:

- Cell Cycle Arrest: It induces G1-phase arrest by inhibiting β-catenin and G2-phase arrest through protein kinase C inhibition.

- Apoptosis Induction: The compound triggers apoptosis in cancer cells via mitochondrial pathways and caspase activation .

- Metastasis Inhibition: It suppresses tumor metastasis by inhibiting matrix metalloproteinase (MMP)-9 and interleukin IL-8, thereby degrading the extracellular matrix .

Antioxidant Activity

The compound demonstrates antioxidant properties by reducing oxidative stress induced by free radicals and ROS. This activity is mediated through the enhancement of antioxidant enzyme activities, contributing to its protective effects against cellular damage .

Anti-inflammatory Effects

This compound has shown potential in modulating inflammatory responses. It may inhibit the secretion of pro-inflammatory cytokines, which is beneficial in various inflammatory conditions .

Research Findings and Case Studies

Comparative Analysis with Similar Compounds

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 2-Acetoxy-4'-methoxybenzophenone | Contains a methoxy group instead of propoxy | Lower anticancer efficacy compared to propoxy derivative |

| 2-Acetoxy-4'-ethoxybenzophenone | Ethoxy group presents different physicochemical properties | Similar but less potent than propoxy derivative |

| 2-Acetoxy-4'-butoxybenzophenone | Butoxy group increases lipophilicity | Enhanced membrane penetration but variable biological activity |

Propiedades

IUPAC Name |

[2-(4-propoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-12-21-15-10-8-14(9-11-15)18(20)16-6-4-5-7-17(16)22-13(2)19/h4-11H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKQURPJYJBGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641586 | |

| Record name | 2-(4-Propoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-54-1 | |

| Record name | 2-(4-Propoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.